1,2,3,4,5,6,7,8-Octachloro-9h-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5,6,7,8-Octachloro-9h-carbazole is a chlorinated derivative of carbazole, an aromatic heterocyclic organic compound. It is known for its high degree of chlorination, which imparts unique chemical properties. The compound has the molecular formula C12HCl8N and a molecular weight of 442.767 g/mol . It is characterized by its high density (1.911 g/cm³) and high boiling point (579.6°C at 760 mmHg) .
Preparation Methods
The synthesis of 1,2,3,4,5,6,7,8-Octachloro-9h-carbazole typically involves the chlorination of carbazole. One common method is the reaction of carbazole with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process . The reaction conditions, including temperature and duration, are carefully controlled to ensure complete chlorination of the carbazole molecule.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the continuous chlorination of carbazole in a reactor, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
1,2,3,4,5,6,7,8-Octachloro-9h-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1,2,3,4,5,6,7,8-Octachloro-9h-carbazole has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other chlorinated organic compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6,7,8-Octachloro-9h-carbazole involves its interaction with molecular targets such as enzymes and receptors. The high degree of chlorination enhances its binding affinity to these targets, leading to modulation of their activity . The compound can interfere with cellular pathways, affecting processes such as signal transduction and gene expression .
Comparison with Similar Compounds
1,2,3,4,5,6,7,8-Octachloro-9h-carbazole can be compared with other chlorinated carbazole derivatives, such as:
1,2,3,4,5,6,7,8-Tetrachloro-9h-carbazole: This compound has fewer chlorine atoms and exhibits different chemical properties and reactivity.
1,2,3,4,5,6,7,8-Hexachloro-9h-carbazole: With six chlorine atoms, this derivative has intermediate properties between the tetrachloro and octachloro derivatives.
The uniqueness of this compound lies in its high degree of chlorination, which imparts specific chemical properties and reactivity that are not observed in less chlorinated derivatives .
Properties
CAS No. |
6336-31-8 |
---|---|
Molecular Formula |
C12HCl8N |
Molecular Weight |
442.8 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,8-octachloro-9H-carbazole |
InChI |
InChI=1S/C12HCl8N/c13-3-1-2-4(14)6(16)8(18)10(20)12(2)21-11(1)9(19)7(17)5(3)15/h21H |
InChI Key |
HMXCAROPJPNCQV-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)NC3=C2C(=C(C(=C3Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.